An In-depth Technical Guide to 3-(4-Nitrophenoxy)phenol: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-(4-Nitrophenoxy)phenol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Nitrophenoxy)phenol is a diaryl ether with a chemical structure featuring a phenol ring linked to a 4-nitrophenoxy group at the meta position. This molecule serves as a valuable intermediate in organic synthesis, particularly in the fields of polymer science and medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, and the phenolic hydroxyl group, a versatile functional handle, imparts unique reactivity to the molecule, making it a subject of interest for the synthesis of more complex chemical entities. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, spectroscopic characterization, and applications of 3-(4-Nitrophenoxy)phenol, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 3-(4-Nitrophenoxy)phenol are summarized below.
Chemical Structure:
The chemical structure of 3-(4-Nitrophenoxy)phenol consists of two phenyl rings connected by an ether linkage. One ring is substituted with a hydroxyl group at position 3, and the other with a nitro group at position 4 relative to the ether bond.
Molecular Formula: C₁₂H₉NO₄
Molecular Weight: 231.21 g/mol [1]
Physicochemical Properties:
While specific experimental data for 3-(4-Nitrophenoxy)phenol is not extensively documented in publicly available databases, the properties of its constituent isomers, 3-nitrophenol and 4-nitrophenol, can provide valuable context and estimates.
| Property | 3-Nitrophenol | 4-Nitrophenol | 3-(4-Nitrophenoxy)phenol (Predicted) |
| Melting Point (°C) | 96.8 | 110-115 | Likely a crystalline solid with a melting point higher than its individual phenolic components. |
| Boiling Point (°C) | 194 (decomposes) | 279 | Expected to be significantly higher than its precursors due to increased molecular weight. |
| Solubility | Soluble in water (13.5 g/L at 25°C) | Moderately soluble in water (16 g/L at 25°C) | Expected to have lower water solubility and good solubility in polar organic solvents. |
| Appearance | Colorless to pale yellow crystalline solid | Colorless to pale yellow crystals | Expected to be a crystalline solid, potentially with a yellowish hue. |
Data for 3-nitrophenol and 4-nitrophenol sourced from[2][3][4][5][6][7][8].
Chemical Structure Visualization
Caption: Diazonium salt hydrolysis workflow for 3-(4-Nitrophenoxy)phenol synthesis.
Ullmann Condensation
The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. [2]For the synthesis of 3-(4-Nitrophenoxy)phenol, this would typically involve the reaction of 3-hydroxyphenol (resorcinol) with an activated aryl halide such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic aromatic substitution, facilitating the reaction.
Experimental Protocol (Representative):
The following protocol is a representative procedure for an Ullmann-type condensation to synthesize a diaryl ether, which can be adapted for 3-(4-Nitrophenoxy)phenol.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 equivalent), 1-chloro-4-nitrobenzene (1.0-1.2 equivalents), copper(I) iodide (0.1 equivalents), and a base such as potassium carbonate (2.0 equivalents).
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Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and stir vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid. This will neutralize the excess base and precipitate the crude product.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-(4-Nitrophenoxy)phenol.
Spectroscopic Characterization
The structural elucidation of 3-(4-Nitrophenoxy)phenol would be confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds. [5][9][10][11][12][13][14][15][16] ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the nitrophenoxy ring will likely appear as two doublets (an AA'BB' system) due to the para-substitution. The protons on the hydroxyphenyl ring will exhibit a more complex splitting pattern due to their meta and ortho relationships. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the oxygen atoms (C-O) will be deshielded and appear downfield. The carbon attached to the nitro group will also be significantly deshielded. The carbon bearing the hydroxyl group will be observed at a characteristic chemical shift for phenols.
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the functional groups present:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
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C-O-C stretch: Strong, characteristic bands for the aryl ether linkage, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
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NO₂ stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
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C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
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C-H stretch (aromatic): Signals above 3000 cm⁻¹.
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 3-(4-Nitrophenoxy)phenol (m/z = 231.21). Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group.
Applications in Research and Development
Polymer Science
3-(4-Nitrophenoxy)phenol is a key monomer in the synthesis of high-performance polymers, particularly polyimides. [17]Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace, electronics, and automotive industries. [18][19][20]The di-functional nature of 3-(4-Nitrophenoxy)phenol (a hydroxyl group and a nitro group that can be reduced to an amine) allows it to be incorporated into polymer backbones. The resulting poly(ether-imide)s can exhibit enhanced processability and specific desirable properties.
Drug Development and Medicinal Chemistry
While direct applications of 3-(4-Nitrophenoxy)phenol as a therapeutic agent are not widely reported, its structural motifs are of significant interest in drug discovery.
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Scaffold for Bioactive Molecules: The diaryl ether linkage is a common feature in many biologically active compounds. The ability to functionalize both aromatic rings of 3-(4-Nitrophenoxy)phenol makes it a versatile scaffold for building libraries of compounds for biological screening. [20][21][22]For instance, derivatives of the isomeric 4-(4-benzoylaminophenoxy)phenol have been investigated as novel androgen receptor antagonists for the potential treatment of prostate cancer. [1]
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Building Block for Nitro-Containing Therapeutics: The nitroaromatic group is a component of several approved drugs and is a key feature in many compounds under investigation for various therapeutic areas, including oncology and infectious diseases. [4][23][24]The nitro group can act as a bio-reducible moiety, leading to prodrug strategies where the compound is activated under specific physiological conditions, such as the hypoxic environment of solid tumors.
Conclusion
3-(4-Nitrophenoxy)phenol is a chemically significant molecule with established and potential applications in both materials science and drug discovery. Its synthesis, achievable through established organic reactions, provides access to a versatile building block. The presence of key functional groups allows for its incorporation into high-performance polymers and its use as a scaffold for the development of novel bioactive compounds. For researchers and scientists, a thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the development of new materials and therapeutics.
References
-
Amankulova, D., Berganayeva, G., Kudaibergenova, B., & Dyusebaeva, M. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(7), 2957. Available from: [Link]
-
Ono, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 56(22), 9035-9046. Available from: [Link]
-
Beilstein Journals. (n.d.). One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. Available from: [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. Available from: [Link]
-
PubMed. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. Available from: [Link]
-
ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). Available from: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... Available from: [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Available from: [Link]
-
Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Available from: [Link]
-
European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Available from: [Link]
-
Frontiers. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for... Available from: [Link]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Available from: [Link]
- Google Patents. (n.d.). US20130053489A1 - Polyetherimide compositions and methods for the manufacture and use thereof.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Available from: [Link]
-
ResearchGate. (n.d.). Scientific Opinion on the toxicological evaluation of phenol. Available from: [Link]
-
PubMed. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]
-
National Institutes of Health. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available from: [Link]
-
Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available from: [Link]
-
PubMed. (2023). Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3-nitro- (CAS 554-84-7). Available from: [Link]
-
AZoM. (2024). Polyimide Synthesis Explained: Shaping Modern Electronics. Available from: [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
Bentham Science. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link]
-
ResearchGate. (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link]
-
ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Available from: [Link]
Sources
- 1. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenol, 3-nitro- (CAS 554-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. 4-Nitrophenol(100-02-7) 13C NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of m-Aryloxy Phenols | Encyclopedia MDPI [encyclopedia.pub]
- 18. US20130053489A1 - Polyetherimide compositions and methods for the manufacture and use thereof - Google Patents [patents.google.com]
- 19. dakenchem.com [dakenchem.com]
- 20. azom.com [azom.com]
- 21. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 24. Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis [pubmed.ncbi.nlm.nih.gov]
